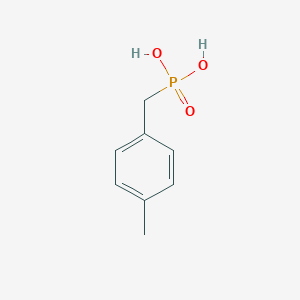

(4-methylphenyl)methylphosphonic Acid

Übersicht

Beschreibung

(4-methylphenyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a (4-methylphenyl)methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)methylphosphonic acid typically involves the reaction of (4-methylphenyl)methyl chloride with a phosphite ester, followed by hydrolysis. One common method is the Michaelis-Arbuzov reaction, where (4-methylphenyl)methyl chloride reacts with triethyl phosphite to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to accelerate the reaction. The use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol, is a favored method due to its high yield and mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions: (4-methylphenyl)methylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acids.

Wissenschaftliche Forschungsanwendungen

Drug Development

(4-Methylphenyl)methylphosphonic acid is utilized in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating conditions such as Alzheimer's disease and myasthenia gravis. The compound's ability to modulate neurotransmitter activity makes it a candidate for further research into neuropharmacological applications .

Antiviral Agents

Research indicates that phosphonic acids can act as antiviral agents by inhibiting viral replication. For instance, derivatives of this compound have been explored as potential inhibitors of viral polymerases, making them candidates for antiviral drug development .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used to prepare various phosphonate esters, which are valuable in the synthesis of agrochemicals and pharmaceuticals. The compound's reactivity allows it to participate in Michael additions and other nucleophilic substitution reactions .

Flame Retardants

This compound is also noted for its application as a flame retardant in polymer formulations, particularly in rigid polyurethane foams. Its incorporation into materials enhances their fire resistance properties without significantly compromising mechanical strength .

Surface Modifications

In materials science, this compound can be employed for surface modification of various substrates. Its phosphonic acid group can form strong bonds with metal oxides, making it useful for creating functionalized surfaces that have applications in sensors and catalysis .

Coatings and Adhesives

The compound's properties allow it to be integrated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance is critical .

Case Studies

Wirkmechanismus

The mechanism of action of (4-methylphenyl)methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Methylphosphonic acid: A simpler analog with similar chemical properties.

Aminomethylphosphonic acid: Contains an amino group, making it more versatile in biological applications.

Glyphosate: A widely known herbicide with a phosphonic acid group.

Uniqueness: (4-methylphenyl)methylphosphonic acid is unique due to the presence of the (4-methylphenyl)methyl group, which imparts specific chemical and physical properties.

Biologische Aktivität

(4-Methylphenyl)methylphosphonic acid, also known as a phosphonic acid derivative, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13O3P

- CAS Number : 13081-74-8

- Molecular Weight : 214.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in critical cellular processes. For example, it may act on protein tyrosine phosphatases (PTPs), which are essential for regulating cell signaling pathways related to growth and differentiation .

- Cellular Effects : Research indicates that this compound can influence cellular mechanisms such as apoptosis (programmed cell death) and cell proliferation. It has been observed to suppress cell survival in certain contexts, potentially making it useful in cancer therapeutics .

- Oxidative Stress : The compound may also participate in oxidative stress pathways, acting as an oxidizing agent that can alter the redox state of cells, thereby influencing metabolic processes and signaling pathways.

In Vitro Studies

Several studies have evaluated the biological effects of this compound through in vitro assays:

- Cytotoxicity : In assays involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating its potency. For example, it showed selective toxicity towards T-cell malignancies while sparing normal cells .

- Enzyme Activity : The compound's inhibitory effects on PTPs were quantified, showing significant inhibition at low concentrations. These findings suggest that it could serve as a lead compound for developing targeted therapies against diseases influenced by PTP activity .

Case Studies

- Protein Tyrosine Phosphatase Inhibition : A study focused on the synthesis and evaluation of phosphonic acid derivatives, including this compound, demonstrated its ability to inhibit PTPs effectively. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance inhibitory potency .

- Anticancer Potential : Another investigation assessed the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The results supported further exploration into its use as a chemotherapeutic agent .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | PTP Inhibition | 0.021 | High |

| Difluoro(4-methylphenyl)methylphosphonate | PTP Inhibition | 0.022 | Moderate |

| Other phosphonic acids | Variable (dependent on structure) | Varies | Varies |

Eigenschaften

IUPAC Name |

(4-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOYVOBADMCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378721 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-74-8 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.